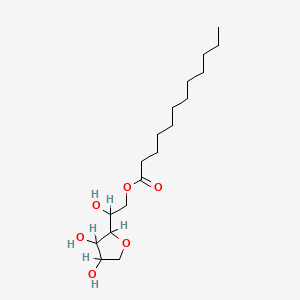![molecular formula C14H16N2OS B7856909 (2Z)-2-[anilino(sulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B7856909.png)
(2Z)-2-[anilino(sulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “(2Z)-2-[anilino(sulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile” is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of compound “(2Z)-2-[anilino(sulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile” involves specific chemical reactions under controlled conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. These methods ensure the purity and yield of the compound, making it suitable for various applications.
Industrial Production Methods: Industrial production of compound “this compound” often involves large-scale chemical processes. These methods are designed to produce the compound efficiently and cost-effectively. The production process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: Compound “(2Z)-2-[anilino(sulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve oxidizing agents such as potassium permanganate, while reduction reactions may use reducing agents like sodium borohydride. Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity.
Applications De Recherche Scientifique
Compound “(2Z)-2-[anilino(sulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile” has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as a drug candidate for treating specific diseases.
Industry: Compound “this compound” is used in industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of compound “(2Z)-2-[anilino(sulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are conducted to understand these mechanisms and optimize the compound’s applications.
Comparaison Avec Des Composés Similaires
- Compound A
- Compound B
- Compound C
These similar compounds share some structural features with “(2Z)-2-[anilino(sulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile” but may differ in their specific properties and applications.
Propriétés
IUPAC Name |
(2Z)-2-[anilino(sulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-14(2,3)12(17)11(9-15)13(18)16-10-7-5-4-6-8-10/h4-8,16,18H,1-3H3/b13-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVKNUJDRFEURJ-QBFSEMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=C(NC1=CC=CC=C1)S)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C(/NC1=CC=CC=C1)\S)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5S)-3-(2-chloropyrimidin-4-yl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B7856846.png)
![[(1S)-2-methyl-1-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)propyl]azanium;chloride](/img/structure/B7856854.png)
![2-[(2,6-Dimethylquinolin-1-ium-4-yl)amino]benzoic acid;chloride](/img/structure/B7856860.png)
![7,8-dimethoxy-4-piperazin-4-ium-1-yl-5H-pyrimido[5,4-b]indole;chloride](/img/structure/B7856876.png)
![N-(6-aminobenzo[d]thiazol-2-yl)-2-methoxyacetamide hydrochloride](/img/structure/B7856890.png)



![N-(2,4-dichlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B7856905.png)

![3-{[4-(dimethylamino)phenyl]amino}-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B7856907.png)
![5-[({4-[1-(Hydroxyimino)ethyl]phenyl}amino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B7856908.png)
